6-Nitrosopurine
Description
Structure
3D Structure
Properties
CAS No. |
25732-30-3 |
|---|---|
Molecular Formula |
C5H3N5O |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6-nitroso-7H-purine |
InChI |
InChI=1S/C5H3N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9) |
InChI Key |
MKAXTWZVXLPMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=O |
Origin of Product |
United States |
Mechanistic Investigations of 6 Nitrosopurine Reactivity
Nitrosation Reaction Pathways Involving Purine (B94841) Systems
The introduction of a nitroso group to a purine ring is a complex process influenced by various factors, including the nitrosating agent, the specific purine derivative, and the reaction conditions.
Kinetics and Dynamics of Nitrosation
The kinetics of nitrosation reactions involving purine systems are highly dependent on the nature of the purine and the nitrosating species. For instance, the nitrosation of amino acids, which can be considered precursors to more complex systems, has been shown to be faster than that of simple amines. d-nb.info The rates of nitrosation for various precursors can span several orders of magnitude. d-nb.info In the case of guanine (B1146940) radical cations reacting with nitric oxide, the reaction efficiency can be extremely low, but it increases significantly when the guanine radical cation is hydrated. aip.org This suggests that the presence of water can play a crucial role in the reaction dynamics, potentially by stabilizing intermediates or altering reaction pathways. aip.org
The study of nitrosation kinetics is essential for predicting the in vivo formation of nitroso compounds. By determining the rate constants for different precursors, it is possible to estimate the relative yields of various nitrosated products under specific conditions. d-nb.info
Role of Nitric Oxide in Purine Nitrosation
Nitric oxide (•NO) is a key molecule in the nitrosation of purines, often acting as a precursor to more potent nitrosating agents. aip.orgresearchgate.net Under aerobic conditions, •NO can react to form dinitrogen trioxide (N₂O₃), a powerful nitrosating agent that can deaminate purine bases like guanine, adenine (B156593), and cytosine. researchgate.netpnas.org The reaction of •NO with guanine radical cations (G•+) is a potential pathway for nitrosation, which is relevant in the context of DNA damage by ionizing radiation. aip.org
Furthermore, uric acid can react with nitric oxide in the presence of oxygen to form a nitrosated uric acid derivative. nih.gov This product is capable of transferring its nitroso group to other molecules, such as glutathione, indicating that uric acid may act as a carrier for nitric oxide. nih.gov
Influence of Oxidative Species on Nitrosation
Oxidative species can significantly influence the nitrosation of purines. The reaction between nitric oxide (•NO) and superoxide (B77818) (O₂⁻) produces peroxynitrite (ONOO⁻), a potent oxidant and nitrating agent. pnas.orgnih.gov While peroxynitrite itself is not a direct nitrosating agent for purines like uric acid, its decomposition can lead to the formation of other reactive nitrogen species that can participate in nitrosation reactions. pnas.orgnih.gov
The presence of superoxide can enhance the formation of nitrosating agents from •NO. pnas.org The interaction of •NO with species formed during the decomposition of peroxynitrous acid (ONOOH) can still lead to nitrosation, primarily through the formation of N₂O₃. pnas.org This highlights the complex interplay between oxidative and nitrosative chemistry in purine modification. Uric acid itself, while known as an antioxidant, can be transformed by oxidants into reactive intermediates that contribute to further reactions. tandfonline.com
N-Nitrosation Mechanisms
N-nitrosation in purine systems typically involves the attack of a nitrosating agent on a ring nitrogen atom. For example, nitrosation at the N-7 atom of guanine or adenine, or the N-3 atom of adenine, can introduce a positive charge that destabilizes the purine ring system. researchgate.net This destabilization can lead to the cleavage of the N-glycosidic bond, resulting in depurination. researchgate.netresearchgate.net
The reaction can proceed through the formation of an initial adduct, which may then rearrange or decompose. In the case of guanine reacting with nitrogen oxides, a common precursor to both xanthine (B1682287) and oxanine is a diazoate derivative formed at the 2-amino group. researchgate.net The nitrosation of the exocyclic amino groups of nucleobases is a key mechanism leading to mutagenic deamination. researchgate.net
C-Nitrosation Pathways
C-nitrosation, the direct attachment of a nitroso group to a carbon atom of the purine ring, is another important reaction pathway. While direct electrophilic attack on a carbon atom can be challenging due to the electron-deficient nature of the purine ring, alternative mechanisms have been identified. nih.gov
One such mechanism involves an initial N-nitration followed by a rearrangement. For instance, the nitration of a purine can occur at the N-7 position, forming a nitrammonium species. This intermediate can then be trapped by a nucleophile to form a nitramine, which subsequently undergoes a rearrangement to generate a C-nitro species. nih.govacs.org While this describes a nitration reaction, similar rearrangement principles could potentially apply to nitrosation under specific conditions.
Intramolecular and Intermolecular Reactions of 6-Nitrosopurine (B12651934)
This compound is a reactive intermediate that can participate in both intramolecular and intermolecular reactions. Its instability often means it is generated in situ for subsequent reactions. nih.gov
One of the key reactions of this compound is the ene reaction, a pericyclic reaction involving an alkene. nih.govresearchgate.net This reaction has been utilized in the synthesis of complex molecules. For example, an intramolecular nitrosopurine ene reaction serves as a crucial step in assembling the asmarine pharmacophore, a diazepine-purine heterocyclic system. nih.govresearchgate.net This type of cyclization is an efficient way to form five- and six-membered nitrogen-containing rings. researchgate.net
The nitrosopurine ene reaction can proceed with high regioselectivity and chemoselectivity. nih.gov The stereochemistry of the final product can be influenced by remote stereogenic centers within the molecule, demonstrating the utility of this reaction in complex total synthesis. nih.gov
Intermolecularly, this compound, generated from the oxidation of 6-hydroxylaminopurine, can react with alkenes like tetramethylethylene to form the corresponding N-alkylhydroxylamine adducts. nih.gov This provides a method for allylic amidation. researchgate.net
The reactivity of this compound and its derivatives is a testament to the versatility of the purine scaffold in organic synthesis, enabling the construction of intricate molecular architectures with potential biological significance.
Table of Research Findings on Purine Nitrosation
| Reaction Type | Purine Derivative | Reactant | Key Findings | Reference |
|---|---|---|---|---|
| N-Nitrosation | Guanine/Adenine | Nitrosating agents | Nitrosation at N-7 or N-3 leads to destabilization and depurination. | researchgate.netresearchgate.net |
| Nitrosation | Guanine radical cation (G•+) | Nitric oxide (•NO) | Reaction efficiency is low but increases with hydration. | aip.org |
| Nitrosation | Uric Acid | Nitric oxide (•NO) under aerobic conditions | Forms a nitrosated uric acid derivative that can act as a nitroso group donor. | nih.gov |
| Deamination | Guanine | Nitrogen oxides (e.g., N₂O₃ from •NO) | Leads to the formation of xanthine and oxanine. | researchgate.net |
| Ene Reaction | This compound | Alkenes (intramolecular) | Enables the assembly of complex heterocyclic systems like the asmarine pharmacophore. | nih.govresearchgate.net |
| Ene Reaction | This compound | Alkenes (intermolecular) | Results in the formation of N-alkylhydroxylamines. | nih.gov |
Radical-Radical Combination Mechanisms
The interaction of nitric oxide (•NO) with purine radical cations, such as the guanine radical cation (G•+), provides a model for understanding the radical-radical combination mechanisms involving nitrosopurines. This process is significant in the context of DNA damage and radiosensitization. nih.gov The reaction can proceed through multiple spin configurations, including open-shell singlet, closed-shell singlet, and triplet states. nih.gov Computational studies, employing methods like density functional theory and coupled cluster theory, have been crucial in elucidating the potential energy surfaces and kinetics of these reactions. nih.gov These studies have shown that the formation of different products, such as closed-shell singlet and triplet nitrosated purines, is dependent on the reaction's thermodynamics and activation barriers. nih.gov A mechanistic framework for a broader range of radical reactions is also being developed to better understand these complex interactions. researchgate.net
Cycloaddition Reactions and Ring Rearrangements
This compound and its derivatives are known to participate in cycloaddition reactions, which are powerful tools for constructing cyclic molecules. libretexts.orgsinica.edu.tw One notable example is the nitrosopurine-ene reaction, which has been effectively utilized in the synthesis of asmarine, a cytotoxic alkaloid. researchgate.netnih.govresearchgate.net This reaction involves the interaction of a nitrosopurine with an alkene, leading to the formation of a new ring system. nih.gov The ene reaction is a type of pericyclic reaction, similar to Diels-Alder and 1,3-dipolar cycloadditions, and is valuable for creating carbon-carbon and carbon-heteroatom bonds. sinica.edu.twmsu.edulibretexts.org
The reactivity of the nitroso group in these reactions is notable. For instance, 2-nitrosoadenosine triacetate, a related compound, demonstrates exceptional reactivity with dienes in [4+2] cycloadditions and with cyclohexene (B86901) in ene reactions. researchgate.net It also undergoes addition and rearrangement with furans. researchgate.net The study of these reactions often involves considering the frontier molecular orbitals (HOMO and LUMO) of the reacting species to predict the feasibility and outcome of the cycloaddition. sinica.edu.tw
Ring rearrangements can also occur. For example, the nitration of 6-substituted purines can lead to a nitramine rearrangement, which involves the formation of a C2-nitro species. researchgate.net
Nucleophilic Reactivity Profiles
The nucleophilic character of certain purine derivatives is a key aspect of their reactivity. While direct studies on the nucleophilic reactivity of this compound are limited, the behavior of related compounds provides valuable insights. For instance, cyclic carbon-based nucleophiles have been screened for their reactivity towards cysteine sulfenic acid, a key species in redox biology. nih.govrsc.org This research has identified various scaffolds, such as cyclohexane-1,3-diones and pyrrolidine-2,4-diones, that exhibit significant nucleophilic reactivity. nih.gov The reactivity of these nucleophiles is influenced by their structure and the surrounding chemical environment. nih.govrsc.org Understanding these nucleophilic reactivity profiles is crucial for developing probes to study protein S-sulfenylation and for designing covalent inhibitors that target oxidized cysteine residues. rsc.org
Redox Chemistry of this compound and Related Species
The redox properties of this compound are fundamental to its chemical behavior and biological activity.
Oxidation-Reduction Potentials and Processes
Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. khanacademy.org The tendency of a species to gain or lose electrons is quantified by its reduction potential. wikipedia.org Standard reduction potentials (E°') are typically measured at standard conditions (25 °C, 1 atmosphere, and pH 7 for biochemical reactions). wikipedia.orgyoutube.com The actual potential of a half-reaction can be calculated using the Nernst equation, which takes into account the concentrations of the oxidized and reduced species. wikipedia.org
Electron Transfer Mechanisms
Electron transfer is a fundamental process in the redox chemistry of many organic molecules, including purine derivatives. nih.gov These transfers can occur through inner-sphere or outer-sphere mechanisms. Inner-sphere electron transfer involves the formation of a precursor complex where the reactants are directly connected. nih.gov The study of aromatic donors with the nitrosonium ion has shown the formation of such inner-sphere complexes, which are critical intermediates in the electron transfer process. nih.gov
The mechanisms of electron transfer are also crucial in biological systems. For example, the six-transmembrane epithelial antigen of the prostate (STEAP) proteins mediate cross-membrane electron transfer from NADPH via FAD and heme. nih.gov Understanding these mechanisms provides a foundation for comprehending the function of such redox-active proteins. nih.gov In the context of this compound, electron transfer processes are likely involved in its redox transformations, influencing its reactivity and potential biological effects.
Reaction Stereochemistry and Regioselectivity
The reactivity of this compound, particularly in the context of the nitrosopurine-ene reaction, demonstrates a high degree of stereochemical control and regioselectivity. Research into the synthesis of asmarine analogs has shed light on these aspects, showcasing the utility of this reaction in complex molecule synthesis. nih.gov
The parent this compound is often unstable and is typically generated in situ from 6-N-hydroxyaminopurine using an oxidizing agent. nih.gov The subsequent ene reaction with an alkene proceeds with notable selectivity.
Regioselectivity:
The nitrosopurine-ene reaction consistently exhibits high regioselectivity, favoring the formation of the Markovnikov product. nih.gov This selectivity was observed in the reaction of in situ-generated this compound with various alkenes. For instance, the reaction with tetramethylethylene yields the corresponding tertiary-alkyl methallyl hydroxylamine (B1172632), a testament to the predictable nature of the addition across the double bond. nih.gov
However, the choice of substrate can lead to unexpected regiochemical outcomes. In a notable exception, the reaction involving a cyclopropane-containing substrate resulted in the formation of an eight-membered ring, which was the anti-Markovnikov product. This outcome was attributed to "twix" selectivity, which avoids the formation of a more strained methylenecyclopropane (B1220202) intermediate. nih.gov
Stereochemistry:
A key feature of the nitrosopurine-ene reaction is its ability to transmit remote stereochemistry, influencing the stereogenic center of the newly formed tertiary-alkyl N-hydroxyamine moiety. nih.govresearchgate.net This stereochemical relay is crucial for controlling the three-dimensional arrangement of atoms in the synthesis of complex molecules like asmarine analogs. nih.gov
The diastereoselectivity of the nitrosopurine-ene reaction is significantly influenced by the solvent. Studies have shown that more polar protic solvents tend to increase the diastereomeric selectivity of the reaction. Water, in particular, has been identified as a highly selective solvent, often used with ethanol (B145695) to ensure the solubility of the reactants. nih.gov Interestingly, the effect is not simply due to protonation or hydrogen bonding, as acetic acid and trifluoroethanol did not produce the same pronounced effect as water. nih.gov
The following tables detail the research findings from studies on the nitrosopurine-ene reaction, highlighting the conditions and outcomes that demonstrate its stereochemical and regioselective nature.
Table 1: Nitrosopurine-Ene Reaction with Various Oxidants
This table illustrates the proof-of-principle for the nitrosopurine-ene reaction. This compound was generated in situ from 6-N-hydroxyaminopurine and reacted with excess tetramethylethylene.
| Entry | Oxidant | Solvent | Product |
| 1 | MnO₂ | DMSO | tert-alkyl methallyl hydroxylamine |
| 2 | I₂ | DMSO | tert-alkyl methallyl hydroxylamine |
| 3 | Mn(OAc)₃ | DMSO | tert-alkyl methallyl hydroxylamine |
| 4 | PhI(OAc)₂ | DMSO | tert-alkyl methallyl hydroxylamine |
Data sourced from a study on the synthesis of asmarine analogs. nih.gov
Table 2: Cyclization of Adducts via Nitrosopurine-Ene Reaction
This table presents the cyclization of various adducts to form N-hydroxydiazepine purines, which are key intermediates in the synthesis of cytotoxic compounds.
| Adduct | Cyclized Product |
| 41 | 50 |
| 42 | 51 |
| 43 | 52 |
| 44 | 53 |
| 45 | 54 |
| 46 | 55 |
| 47 | 56 |
| 48 | 57 |
Data sourced from a study on the synthesis of asmarine analogs. nih.gov
Theoretical and Computational Approaches in 6 Nitrosopurine Research
Quantum Mechanical Studies
Quantum mechanical studies provide fundamental insights into the behavior of molecules at the electronic level.
Electronic Structure Calculations
There is a notable absence of specific studies detailing the electronic structure of 6-Nitrosopurine (B12651934) using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. Such studies would typically provide information on molecular orbital energies, electron density distribution, and the nature of chemical bonds within the molecule. While computational studies have been performed on related nitroso-containing pyrimidines and other purine (B94841) derivatives, direct data for this compound is not available. For instance, research on 6-amino-4-methylamino-5-nitrosopyrimidine has utilized DFT and HF methods to analyze its structure, but this compound differs from this compound. nih.gov Similarly, DFT calculations have been successfully applied to understand the tautomeric forms of 6-thiopurine, a related purine analog, highlighting the utility of these methods for the broader class of compounds.
Conformation and Energetic Landscape Analysis
No specific research detailing the conformational analysis or the energetic landscape of this compound could be located. This type of analysis is crucial for understanding the flexibility of the molecule, the relative stability of its different spatial arrangements (conformers), and the energy barriers between them. Such studies would identify the most stable conformers and provide insights into how the molecule might interact with other species.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. There are no available records of MD simulations having been performed specifically on this compound. Such simulations would offer a view of the molecule's movement, conformational changes in a solvent, and potential interactions with biological macromolecules, providing a temporal dimension to its structural properties.
Reaction Pathway Modeling and Transition State Analysis
The modeling of reaction pathways and the analysis of transition states are essential for understanding the mechanisms and kinetics of chemical reactions. Currently, there is no specific published research that models the reaction pathways or analyzes the transition states for reactions involving this compound. This type of computational work would be invaluable for predicting reaction outcomes, understanding reaction mechanisms in detail, and calculating activation energies.
Computational Prediction of Reactivity Descriptors
Computational methods are often used to predict various reactivity descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and Fukui functions. These descriptors help in understanding the reactive sites of a molecule and predicting its behavior in chemical reactions. However, specific studies that calculate and analyze these reactivity descriptors for this compound are not found in the available literature.
Interactions of 6 Nitrosopurine with Biomolecular Systems
DNA Interaction Mechanisms
Detailed studies on the interaction of 6-nitrosopurine (B12651934) with DNA have not been identified in the current body of scientific literature. Understanding these interactions would be crucial to elucidating its potential biological activities.
There is no specific information available on the formation of DNA adducts by this compound. Generally, nitroso compounds can be activated metabolically to form reactive electrophilic species that can covalently bind to nucleophilic sites on DNA bases, such as guanine (B1146940) and adenine (B156593), forming DNA adducts. The specific pathways and the nature of any potential adducts formed by this compound would need to be determined through experimental studies.
The potential for this compound to induce depurination, the cleavage of the N-glycosidic bond between a purine (B94841) base and the deoxyribose sugar, has not been documented. Depurination can occur spontaneously or be enhanced by chemical agents that modify purine bases, leading to instability of the glycosidic bond. Research would be required to ascertain if this compound or its metabolites can cause such modifications.
Enzyme Interaction Mechanisms
Specific studies detailing the interaction of this compound with enzymes, particularly those involved in purine metabolism, are not currently available.
The effect of this compound on the enzymes of the purine metabolism pathway has not been characterized. Purine analogs can act as inhibitors or substrates for these enzymes. For instance, the related compound 6-mercaptopurine (B1684380) is known to be a potent inhibitor of enzymes in the purine salvage pathway. nih.gov Whether this compound exhibits similar or different modulatory effects on enzymes such as xanthine (B1682287) oxidase or hypoxanthine-guanine phosphoribosyltransferase would require dedicated enzymatic assays. nih.govmdpi.com
Without evidence of interaction, there are no mechanistic studies on how enzymes might recognize this compound. Such studies would typically involve techniques like X-ray crystallography to determine the binding mode of the compound within the enzyme's active site, providing insights into the specific molecular interactions that govern recognition and any subsequent catalytic activity or inhibition. nih.gov
Protein Binding and Interaction Analyses
There is a lack of specific data regarding the binding of this compound to proteins, including plasma proteins like human serum albumin (HSA). The binding of a compound to plasma proteins is a critical pharmacokinetic parameter that influences its distribution and availability in the body. nih.gov Techniques such as fluorescence spectroscopy and molecular docking are commonly used to study such interactions. researchgate.netnih.gov However, no such studies have been published for this compound.
Advanced Analytical Techniques for 6 Nitrosopurine Research
Spectroscopic Characterization Methods
Spectroscopy involves the interaction of electromagnetic radiation with a sample to produce a spectrum, which provides a unique "fingerprint" of the molecule. This allows researchers to deduce its structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. libretexts.org In the context of 6-Nitrosopurine (B12651934), ¹H and ¹³C NMR are instrumental in confirming the arrangement of atoms and elucidating reaction mechanisms. beilstein-journals.orgbeilstein-journals.org By analyzing the chemical shifts, coupling constants, and signal integrations, researchers can verify the successful synthesis and structural integrity of the compound. The specific chemical environment of each proton and carbon atom in the purine (B94841) ring and the attached nitroso group gives rise to a characteristic NMR spectrum.
Interactive Table: Representative NMR Data for Purine Derivatives (Note: Specific data for this compound is not publicly available. The table below illustrates typical chemical shifts for related purine structures to provide context.)
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | C-H (aromatic) | 7.5 - 9.0 |
| ¹H | N-H (imidazole) | 12.0 - 14.0 |
| ¹³C | C=N (purine ring) | 140 - 160 |
| ¹³C | C-N (purine ring) | 115 - 150 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edustudymind.co.uk For this compound, IR spectroscopy is particularly useful for confirming the presence of key functional groups that define its structure. libretexts.org The stretching vibration of the nitroso group (N=O) and the various vibrations associated with the purine ring system (C=N, C=C, N-H) all absorb at characteristic frequencies. libretexts.org
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| N=O | Stretch | 1610 - 1550 | Strong |
| N-H | Stretch | 3400 - 3200 | Medium, Broad |
| C=N / C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |
| C-H | Aromatic Stretch | 3100 - 3000 | Weak to Medium |
The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, providing a definitive fingerprint for identification. libretexts.org
Mass Spectrometry for Structural Elucidation and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. wikipedia.orgnih.gov High-resolution mass spectrometry can provide a molecular formula with high confidence. mdpi.com This technique is essential for confirming the identity of this compound by verifying that its measured molecular weight matches the calculated theoretical value.
Furthermore, tandem mass spectrometry (MS/MS) can be employed for detailed structural elucidation. nih.gov In this method, the molecular ion of this compound is isolated and fragmented, and the resulting fragment ions provide information about the molecule's substructures. MS is also a powerful tool for real-time reaction monitoring, allowing researchers to track the formation of this compound from its precursors or its subsequent conversion to other products. conicet.gov.ar
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with conjugated π systems, such as the purine ring in this compound, exhibit characteristic absorption bands. upi.edu The absorption is a result of π → π* and n → π* electronic transitions. pharmatutor.org The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. These values are sensitive to the molecular structure and can be influenced by factors such as solvent polarity.
Interactive Table: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Typical λmax (nm) | Solvent |
| π → π | ~250 - 280 | Ethanol (B145695) |
| n → π | ~320 - 350 | Ethanol |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. ijcrt.orgdrawellanalytical.com It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds and to quantify their concentration in various samples. openaccessjournals.com
In the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as water and acetonitrile (B52724) or methanol. As the sample passes through the column, this compound is separated from impurities and starting materials based on its relative polarity. A UV detector is commonly used to monitor the column effluent, and the retention time—the time it takes for the compound to pass through the column—is a characteristic identifier. researchgate.net The area under the peak in the resulting chromatogram is proportional to the concentration of this compound, allowing for precise quantification. wikipedia.org
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.orgalwsci.com However, this compound in its natural state is not sufficiently volatile for direct GC analysis due to its polar functional groups. libretexts.org To overcome this limitation, derivatization is employed to convert it into a more volatile form. libretexts.orgresearchgate.net This chemical modification process involves replacing active hydrogens in functional groups like -OH, -NH, and -SH with nonpolar moieties, thereby increasing volatility and thermal stability, and improving chromatographic behavior. libretexts.orgsigmaaldrich.com
Common derivatization methods applicable to compounds like this compound include silylation, acylation, and alkylation/esterification. libretexts.org
Silylation: This is a widely used technique that introduces a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, into the molecule. sigmaaldrich.comtcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are common. sigmaaldrich.com The resulting silylated derivatives are more volatile and thermally stable. tcichemicals.comgcms.cz For instance, trimethylsilyl derivatives are often prepared for GC-MS analysis of various polar compounds, including amino acids and steroids. sigmaaldrich.comnih.gov
Acylation: This method involves the introduction of an acyl group. Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can be used to form acetate (B1210297) or trifluoroacetate (B77799) derivatives, respectively. gcms.cz These derivatives are generally volatile and suitable for GC analysis with detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD). gcms.cz
Alkylation and Esterification: Alkylation replaces acidic hydrogens with an alkyl group, reducing polarity. gcms.cz Esterification, a popular alkylation method, converts carboxylic acids into esters, which are stable and provide quantitative results in GC analysis. gcms.cz
The choice of derivatization reagent and reaction conditions is crucial for achieving optimal results, including good peak resolution and sensitivity. researchgate.net The derivatized this compound can then be effectively separated and quantified using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. alwsci.comscioninstruments.com
Advanced Microscopy for Supramolecular Assembly Studies
The ability of this compound to form supramolecular assemblies—complex, well-defined structures formed from the spontaneous association of molecules—can be investigated using advanced microscopy techniques that provide high-resolution imaging of their morphology.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.netnumberanalytics.com In the context of this compound research, SEM can be employed to visualize the three-dimensional structure of its supramolecular assemblies. nih.govum.edu.mo
The technique works by scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's topography and composition. numberanalytics.com This allows for the detailed examination of the shape, size, and arrangement of self-assembled structures like nanoparticles, nanoribbons, or other complex morphologies that this compound might form. numberanalytics.comnih.gov
For instance, studies on other self-assembling systems have shown that changes in molecular interactions can lead to distinct morphological transitions, such as from spherical nanoparticles to one-dimensional nanoribbons or two-dimensional nanoplates, all of which can be clearly imaged by SEM. nih.gov While SEM provides valuable surface information, it is important to note that samples generally need to be electrically conductive, or coated with a conductive layer, to prevent charging effects. nih.gov
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, capable of imaging down to the sub-nanometer scale, making it an indispensable tool for probing the internal structure of nanomaterials. researchgate.netmeasurlabs.com For studying the supramolecular assemblies of this compound, TEM can reveal fine details about the size, shape, and internal organization of the assembled structures. researchgate.netum.edu.mo
In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample form an image. nih.gov This allows for the visualization of the internal details of assemblies, such as the lamellar structure of aggregates or the formation of fibers. nih.govnankai.edu.cn TEM can be used to discriminate between individual molecules and their supramolecular assemblies and to observe their structural evolution under different conditions. nih.gov Unlike SEM, the electrical conductivity of the sample is not a primary concern for TEM analysis. nih.gov Cryogenic TEM (cryo-TEM) is a specialized version of the technique where samples are flash-frozen in their native, hydrated state, which is particularly useful for imaging biological or soft matter assemblies without the artifacts that can be introduced by staining or drying.
The complementary nature of SEM and TEM allows for a comprehensive understanding of the supramolecular structures formed by this compound, with SEM providing a broad overview of the surface morphology and TEM offering a detailed look at the internal architecture. numberanalytics.com
Surface-Sensitive Analytical Methods
To understand the elemental composition and chemical state of this compound, particularly in thin films or on surfaces, highly sensitive analytical techniques are required.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 5-10 nanometers of a material's surface. eag.comwikipedia.orgthermofisher.com This makes it an ideal tool for analyzing thin films or surface layers of this compound. phi.comnanoanalytics.com
In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.orgkratos.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.org Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment and oxidation state of the atoms. eag.comwikipedia.org
XPS can be used to:
Quantify the atomic composition of a surface. eag.com
Identify the chemical states of the elements present. wikipedia.org
Perform depth profiling by combining XPS with ion beam etching to analyze the composition as a function of depth. eag.comphi.com
For instance, XPS can distinguish between different nitrogen or oxygen environments within the this compound molecule and its potential degradation products or surface contaminants.
Secondary Ion Mass Spectrometry (SIMS)
Secondary Ion Mass Spectrometry (SIMS) is another powerful surface analysis technique known for its exceptional sensitivity, with detection limits in the parts per million (ppm) to parts per billion (ppb) range. wikipedia.orglsaltd.co.uk It analyzes the composition of solid surfaces and thin films by bombarding the surface with a focused primary ion beam (e.g., O₂⁺ or Cs⁺). wikipedia.orgeag.com This sputtering process ejects secondary ions from the sample surface. wikipedia.org
These ejected secondary ions are then analyzed by a mass spectrometer, which measures their mass-to-charge ratio to determine the elemental, isotopic, and even molecular composition of the surface. wikipedia.orgphi.com SIMS provides information from the very top surface layer, typically within a depth of 1-2 nanometers. wikipedia.org
Key features of SIMS include:
High Sensitivity: Capable of detecting trace elements and impurities. eag.com
Depth Profiling: By continuously sputtering the surface, SIMS can generate depth profiles of elemental distribution. eag.com
Imaging: Can produce two- and three-dimensional images of the lateral distribution of elements on the surface. ed.ac.uk
When analyzing this compound, SIMS can be used to detect the parent molecule and its fragments, providing molecular information from the surface. In combination with XPS, SIMS offers a comprehensive characterization of the surface chemistry of this compound, with XPS providing quantitative chemical state information and SIMS offering high-sensitivity elemental and molecular detection. npl.co.ukresearchgate.net
Electrochemical Analysis for Redox Characterization
The electrochemical analysis of this compound offers a powerful means to characterize its redox properties, which are primarily dictated by the presence of the electroactive nitroso group (-N=O). Techniques such as cyclic voltammetry and polarography are instrumental in elucidating the mechanisms of its reduction, determining redox potentials, and understanding the kinetics of electron transfer processes. nih.gov
The nitroso group is well-known to be electrochemically active, typically undergoing reduction at a working electrode. The electrochemical behavior of this compound is expected to be centered around the reduction of this group. The general pathway for the electrochemical reduction of an aromatic nitroso compound in aqueous media is a multi-step, pH-dependent process.
The primary reduction step involves a two-electron, two-proton process to form the corresponding 6-hydroxylaminopurine. This reaction can be represented as:
R-N=O + 2e⁻ + 2H⁺ → R-NHOH
Under certain conditions, particularly at more negative potentials, the hydroxylamino group can be further reduced to an amino group (6-aminopurine) in a subsequent two-electron, two-proton step:
R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O
Cyclic Voltammetry (CV) is a versatile technique to probe this behavior. molaid.com In a typical CV experiment for an aromatic nitroso compound, a cathodic peak corresponding to the reduction of the nitroso group would be observed on the forward scan. rsc.org The potential at which this peak appears (the peak potential, Epc) is characteristic of the compound's structure and the experimental conditions, such as pH and scan rate. nih.govrsc.org On the reverse scan, an anodic peak may or may not be present, depending on the stability and reversibility of the generated hydroxylamino intermediate. rsc.org For many nitroso compounds, the initial reduction is irreversible due to the rapid chemical follow-up reactions of the hydroxylamino product.
Polarography , a voltammetric method using a dropping mercury electrode (DME), is also well-suited for studying nitroso compounds. tdx.cat It provides quantitative information based on the diffusion-limited current and qualitative information from the half-wave potential (E₁/₂), which is related to the standard redox potential of the molecule. tdx.catwikipedia.org
The redox potential of this compound is significantly influenced by the pH of the solution because protons are consumed in the reduction process. wikipedia.org Generally, the reduction potential shifts to less negative (more positive) values as the pH decreases (i.e., in more acidic solutions), indicating that the reduction is thermodynamically more favorable. This relationship can be depicted in an E-pH diagram (Pourbaix diagram).
A significant challenge in the electrochemical study of this compound is its reported instability, which has made its isolation difficult. nih.gov This instability suggests that electrochemical studies would likely need to be performed on in-situ generated this compound, for instance, through the chemical or electrochemical nitrosation of 6-aminopurine or a related precursor.
The table below illustrates the expected electrochemical reduction data for a generic aromatic nitroso compound at a glassy carbon electrode, which can serve as a model for the anticipated behavior of this compound. The data highlights the characteristic pH-dependence of the reduction potential for the primary two-electron reduction to the hydroxylamino derivative.
Table 1: Illustrative Electrochemical Reduction Data for an Aromatic Nitroso Compound.
| pH of Buffer Solution | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Proposed Number of Electrons (n) | Proposed Number of Protons (H⁺) |
|---|---|---|---|
| 2.0 | -0.15 | 2 | 2 |
| 4.0 | -0.27 | 2 | 2 |
| 7.0 | -0.45 | 2 | 2 |
| 9.0 | -0.57 | 2 | 2 |
This data demonstrates a typical linear shift in peak potential with pH, which is a hallmark of proton-coupled electron transfer reactions. wikipedia.org The slope of the Epc vs. pH plot would be expected to be close to -59 mV/pH unit for a process involving an equal number of electrons and protons, according to the Nernst equation. wikipedia.org
Further characterization using techniques like differential pulse voltammetry or square wave voltammetry could enhance sensitivity and provide lower detection limits, which would be crucial for analyzing the unstable this compound, especially if generated in-situ at low concentrations. wjpps.com
Structure Activity Relationship Studies of Nitrosopurine Derivatives
Systematic Modification of the Purine (B94841) Ring System
The systematic modification of the purine ring system is a cornerstone of medicinal chemistry, aimed at elucidating the role of each component of the scaffold in its biological activity. For 6-nitrosopurine (B12651934) derivatives, modifications can be conceptualized at various positions of the purine core, including the C2, C8, and N9 positions, in addition to alterations of the 6-nitroso group itself.
While extensive studies focusing solely on systematic modifications of a library of this compound analogs are not widely documented, largely due to the reactive nature of the nitroso group, the synthesis of related purine derivatives provides a framework for understanding potential modifications. rsc.orgrsc.org For instance, the introduction of substituents at the C2 and C8 positions of the purine ring is a common strategy to modulate the electronic properties and steric profile of the molecule. rsc.org
Table 1: Conceptual Systematic Modifications of the this compound Scaffold
| Position of Modification | Type of Substituent | Potential Impact on Activity/Reactivity |
| C2 | Electron-donating (e.g., -NH₂, -OCH₃) | May increase electron density on the purine ring, potentially altering the reactivity of the C6-NO group. |
| Electron-withdrawing (e.g., -Cl, -CF₃) | May decrease electron density, enhancing the electrophilicity of the purine ring and influencing reaction pathways. researchgate.net | |
| C8 | Halogens (e.g., -Br) | Can introduce steric bulk and alter electronic properties, potentially influencing binding to biological targets. |
| Alkyl groups | Can increase lipophilicity and provide steric hindrance. | |
| N9 | Alkyl or aryl groups | Can block potential metabolic sites and influence solubility and conformational preferences. rsc.org |
| 6-Position | Modification of the nitroso group | Conversion to other functional groups (e.g., oxime) has been shown to dramatically affect stereoselectivity in subsequent reactions. nih.gov |
Investigation of Substituent Effects on Reactivity
The reactivity of the this compound core is profoundly influenced by the electronic and steric nature of substituents on the purine ring. The nitroso group at the C6 position makes this carbon highly electrophilic and susceptible to nucleophilic attack. wur.nl The interplay of inductive and resonance effects of any additional substituents can either enhance or diminish this reactivity.
Steric Effects: Steric hindrance plays a crucial role, particularly for reactions involving the C6 position. Bulky substituents at positions adjacent to the C6-nitroso group, such as at N7 or C8, could sterically hinder the approach of a nucleophile or a reactant in a cycloaddition. beilstein-journals.orgnih.gov This principle is well-documented in the regioselective acylation of N6-substituted adenines, where bulky substituents favor reaction at the more accessible N9 position over the N7 position. beilstein-journals.orgnih.gov
A study on the nitrosopurine-ene reaction to form asmarine analogs highlighted a significant substituent effect. While the parent this compound is highly reactive, modifications to the ene precursor, such as the presence of an oxime, were found to have a profound impact on the stereoselectivity of the reaction. nih.gov This indicates that even substituents not directly on the purine ring can have a significant electronic and steric influence on the reaction's outcome.
Table 2: Predicted Substituent Effects on the Reactivity of this compound
| Substituent at C2/C8 | Electronic Effect | Steric Effect | Predicted Impact on C6 Reactivity (Nucleophilic Attack) |
| -NO₂ | Strong Electron-Withdrawing | Small | Increased reactivity |
| -CN | Moderate Electron-Withdrawing | Small | Increased reactivity |
| -Cl | Inductive Electron-Withdrawing | Small | Increased reactivity |
| -CH₃ | Weak Electron-Donating | Small | Decreased reactivity |
| -NH₂ | Strong Electron-Donating (Resonance) | Small | Decreased reactivity |
| -C(CH₃)₃ | Weak Electron-Donating | Large (at C8) | Decreased reactivity due to steric hindrance |
Conformational Analysis and its Impact on Molecular Interactions
The three-dimensional conformation of this compound derivatives is a critical determinant of their ability to interact with biological macromolecules. The conformation of a molecule dictates its shape, steric profile, and the spatial arrangement of key functional groups involved in binding, such as hydrogen bond donors and acceptors. chem-soc.si
For purine derivatives, a key conformational feature is the rotation around the glycosidic bond in nucleoside analogs, leading to either syn or anti conformations. nih.gov While this compound itself is not a nucleoside, the principles of conformational restriction apply to its derivatives. Substituents on the purine ring can influence the preferred conformation. For example, bulky substituents at the C8 position in purine nucleosides generally favor the syn conformation. nih.gov Similarly, bulky groups at other positions in this compound derivatives would be expected to restrict rotation and favor specific conformations to minimize steric clashes.
The modification of purines with aryl or heteroaryl substituents can dramatically alter conformational preferences. chem-soc.si The planarity of the purine ring system can also be influenced by its substituents, which in turn affects its stacking interactions with aromatic residues in a protein binding pocket or with DNA base pairs.
In the context of the nitrosopurine-ene reaction, the conformation of the diene component and the transition state geometry, which is influenced by the substituents on the nitrosopurine, are critical for determining the stereochemical outcome of the reaction. nih.gov
Development of Topographical Templates for Design Principles
The development of a topographical template, or pharmacophore model, is a crucial step in rational drug design. A pharmacophore defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. scirp.org
For this compound derivatives, a pharmacophore model would be constructed based on the structures of known active compounds. While a specific, validated pharmacophore for a single target of this compound is not available due to the limited number of direct SAR studies, a hypothetical model can be proposed based on the known reactivity and structural features of purines.
Pharmacophore models have been successfully developed for other classes of purine derivatives, such as CDK inhibitors. scirp.orgmdpi.comnih.gov These models typically include features like a hydrogen bond acceptor (the purine nitrogens), a hydrogen bond donor (if an amino group is present), and an aromatic ring feature for stacking interactions. mdpi.comnih.gov
For a hypothetical this compound derivative targeting a specific enzyme, a pharmacophore model might include:
An aromatic ring feature corresponding to the purine core.
A hydrogen bond acceptor feature at one of the purine nitrogen atoms (e.g., N1, N3, or N7).
A region of electrophilicity centered on the C6-nitroso group, which could be important for covalent interactions with a target.
Specific hydrophobic or hydrogen-bonding features based on other substituents on the purine ring.
Such a model, once developed and validated, would serve as a powerful tool for the virtual screening of compound libraries to identify new potential inhibitors and for guiding the design of novel, more potent this compound derivatives.
Comparative Analysis with Other Nitrosated Heterocycles
The reactivity of this compound can be better understood by comparing it with other nitrosated heterocyclic compounds, such as nitrosopyrimidines. The electronic properties of the parent heterocycle play a significant role in the reactivity of the attached nitroso group.
Pyrimidines, being π-deficient heterocycles, are generally susceptible to nucleophilic attack, and this reactivity is enhanced by electron-withdrawing substituents. wikipedia.org The introduction of a nitroso group, which is strongly electron-withdrawing, at positions 2, 4, or 6 of the pyrimidine (B1678525) ring would render these positions highly electrophilic.
Compared to pyrimidine, the purine ring system has a different distribution of electron density due to the fused imidazole (B134444) ring. The pyrimidine portion of the purine is still electron-deficient. The reactivity of pyridine (B92270) towards nucleophilic substitution is high at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq In purine, the C6 position is analogous to the 4-position of pyrimidine, and its reactivity is similarly enhanced by the presence of the ring nitrogens.
Studies on the electrophilic substitution of pyrimidines have shown that the ring is highly deactivated, but can be activated by electron-donating groups. researchgate.net Conversely, for nucleophilic substitution, the inherent electron deficiency of the pyrimidine ring facilitates reaction. The presence of a nitroso group on a pyrimidine ring has been utilized to activate the ring towards nucleophilic substitution. researchgate.net
A direct quantitative comparison of the reactivity of this compound and, for example, 4-nitrosopyrimidine towards a common nucleophile would provide valuable insight into the relative electronic influence of the fused imidazole ring. It is expected that both would be highly reactive, but the precise rates would depend on the specific reaction conditions.
Table 3: Conceptual Comparison of Nitrosated Heterocycles
| Compound | Parent Heterocycle | Position of Nitroso Group | Predicted Relative Reactivity towards Nucleophiles | Key Influencing Factors |
| This compound | Purine | C6 | High | Electron deficiency of the pyrimidine part of the purine ring. |
| 4-Nitrosopyrimidine | Pyrimidine | C4 | High | Strong electron deficiency of the pyrimidine ring. wikipedia.org |
| 2-Nitrosopyridine | Pyridine | C2 | High | High electron deficiency at the α-position to the ring nitrogen. uoanbar.edu.iq |
| 3-Nitrosopyridine | Pyridine | C3 | Lower than 2- and 4-isomers | The β-position is less electron-deficient. |
This comparative analysis underscores that the this compound scaffold possesses a high degree of intrinsic reactivity, similar to other nitrosated π-deficient heterocycles, making it a valuable, albeit transient, intermediate in chemical synthesis.
Future Directions and Emerging Research Perspectives in 6 Nitrosopurine Chemistry
Development of Novel Synthetic Methodologies
The future of 6-nitrosopurine (B12651934) chemistry is intrinsically linked to the innovation of synthetic methods that offer greater efficiency, selectivity, and diversity. A significant area of development is the use of the nitrosopurine ene reaction. This powerful reaction facilitates the construction of complex molecular architectures, such as the asmarine pharmacophore, which is known for its potent cytotoxic activity against cancer cell lines. researchgate.net Researchers have successfully used a nitrosopurine ene reaction to assemble the diazepine-purine heterocycle, demonstrating its utility in generating potent cytotoxins that can serve as valuable leads for biological discovery. researchgate.net
One advanced strategy involves the oxidation of an N6-hydroxyaminopurine intermediate using reagents like manganese dioxide (MnO2) to form the desired nitroso purine (B94841). mdpi.com This step is crucial in the synthesis of advanced analogues of complex natural products. mdpi.com The development of such methodologies is driven by the persistent challenge of regioselectivity in purine chemistry. mdpi.comresearchgate.net Traditional alkylation of purine precursors often yields a mixture of isomers, necessitating complex protection and deprotection steps. mdpi.comresearchgate.netnih.gov Novel strategies that provide precise control over substitution patterns are therefore a primary goal, enabling the synthesis of targeted this compound derivatives with specific biological functions.
Elucidation of Complex Biological Pathways Involving Nitrosopurines
A critical frontier in this compound research is the detailed mapping of its interactions within complex biological systems. Early studies have indicated that this compound exhibits mutagenic properties in certain contexts. Research using Salmonella typhimurium tester strains has shown that this compound can induce genetic mutations, with its activity being influenced by aerobic versus anaerobic conditions. epa.gov This foundational work highlights the compound's ability to interact with fundamental cellular machinery and underscores the need for a more profound understanding of its mechanism of action.
Future research will likely focus on identifying the specific cellular targets and pathways affected by 6-nitrosopurines. The study of related purine derivatives provides a model for this exploration. For instance, hypoxanthine (B114508) 3-N-oxide, a synthetic purine compound, has been identified as a fish alarm substance, capable of eliciting fear and alarm reactions in species like zebrafish. researchgate.net The investigation into how this molecule triggers a specific, species-wide behavioral response is an example of elucidating a complex biological pathway. researchgate.net Unraveling the complete cascade, from the initial molecular recognition event to the ultimate physiological or behavioral outcome, remains a key objective for nitrosopurine research.
Table 1: Mutagenicity of this compound in Salmonella typhimurium
This table presents data on the mutagenic potential of this compound under different oxygen conditions, as measured by the number of revertant colonies in Salmonella typhimurium strain TA100. epa.gov
| Concentration (ng/plate) | Revertants per Plate (Aerobic) | Revertants per Plate (Anaerobic) |
| 25 | 109 | 114 |
| 100 | 165 | 239 |
| 250 | 149 | 375 |
| 400 | --- | 553 |
| 500 | --- | 659 |
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating research into this compound. Advanced modeling techniques, particularly Density Functional Theory (DFT), allow for the investigation of reaction mechanisms and electronic structures at a level of detail that is often inaccessible through experimentation alone. researchgate.netresearchgate.net For example, DFT calculations using methods like B3LYP/6-31G* have been employed to study the mechanisms of nitroso compound ene reactions. researchgate.netresearchgate.net
These theoretical studies have revealed that the reaction proceeds through a stepwise mechanism involving a polarized diradical intermediate. researchgate.netresearchgate.net Such insights are crucial for optimizing reaction conditions and for designing new nitrosopurine-based reactions with enhanced selectivity and yield. Furthermore, computational models can predict the stability and reactivity of novel this compound derivatives, enabling a more rational approach to drug design. By simulating the interaction between a potential drug molecule and its biological target, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources.
Integration of Multidisciplinary Approaches in Nitrosopurine Research
The complexity of this compound's chemistry and biology necessitates a move towards highly integrated, multidisciplinary research strategies. The effective elucidation of biosynthetic and metabolic pathways requires combining insights from chemistry, molecular biology, genomics, transcriptomics, and bioinformatics. nih.gov This "integrative omics" approach has proven effective for discovering the genetic basis of metabolic pathways in various organisms. nih.gov By correlating gene expression data with metabolite profiles, researchers can identify the enzymes and regulatory networks responsible for the synthesis and processing of compounds like this compound. nih.govnih.gov
A clear example of this multidisciplinary need is found in the field of chemical ecology. researchgate.net Understanding how a compound like the purine-related fish alarm substance functions in an aquatic environment requires expertise in synthetic chemistry to produce the molecule, analytical chemistry to detect it, and behavioral biology to study its effects on organisms. researchgate.net Future research on this compound will benefit immensely from such collaborative efforts, where chemists synthesize novel derivatives, biologists test their activity in cellular and animal models, and computational scientists model their behavior to refine the next generation of compounds. This synergy is essential for translating fundamental chemical knowledge into practical applications.
Q & A
Q. How should researchers revise hypotheses when this compound exhibits unexpected biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
